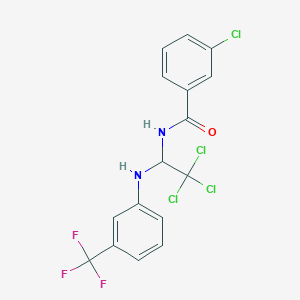
3-chloro-N-(2,2,2-trichloro-1-((3-(trifluoromethyl)phenyl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,2,2-trichloro-1-((3-(trifluoromethyl)phenyl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with 2,2,2-trichloroacetaldehyde under controlled conditions to form an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,2,2-trichloro-1-((3-(trifluoromethyl)phenyl)amino)ethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which may alter the oxidation state of the halogen atoms or the aromatic ring.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3-chloro-N-(2,2,2-trichloro-1-((3-(trifluoromethyl)phenyl)amino)ethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,2,2-trichloro-1-((3-(trifluoromethyl)phenyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,2,2-trichloro-1-(3-chloroanilino)ethyl)benzamide
- 3-methyl-N-(2,2,2-trichloro-1-(3-chlorophenylamino)ethyl)benzamide
- 4-chloro-N-(2,2,2-trichloro-1-(2,3-dichlorophenylamino)ethyl)benzamide
Uniqueness
The uniqueness of 3-chloro-N-(2,2,2-trichloro-1-((3-(trifluoromethyl)phenyl)amino)ethyl)benzamide lies in its specific combination of halogen atoms and aromatic structure, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4F3N2O/c17-11-5-1-3-9(7-11)13(26)25-14(15(18,19)20)24-12-6-2-4-10(8-12)16(21,22)23/h1-8,14,24H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTBHYFHLJWCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)
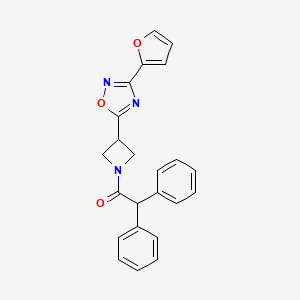
![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)


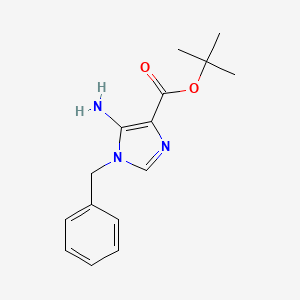
![N-cycloheptyl-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)
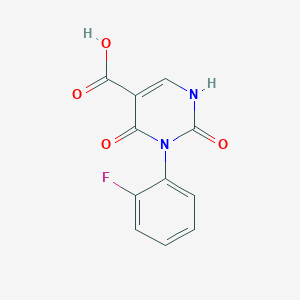
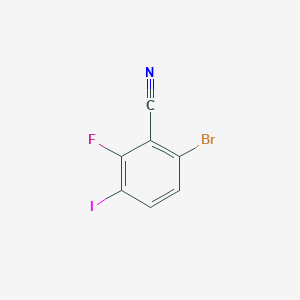
![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2493993.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B2493999.png)
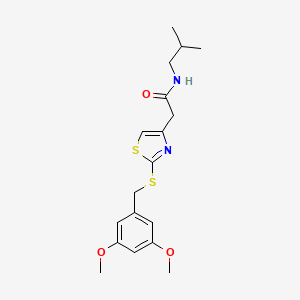
![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
